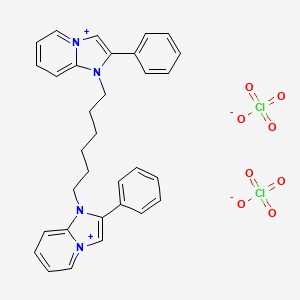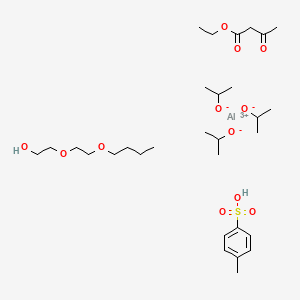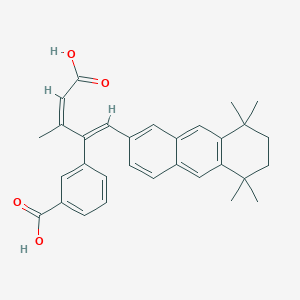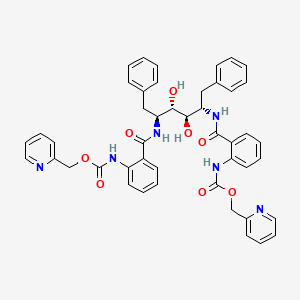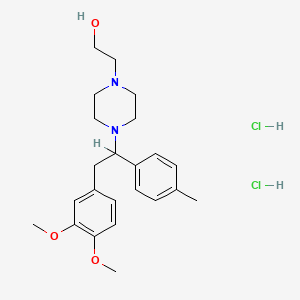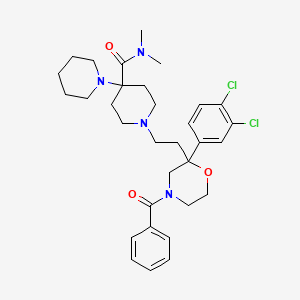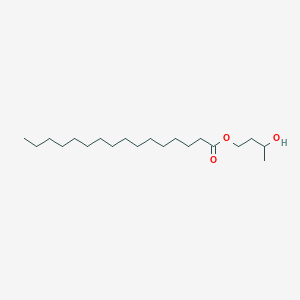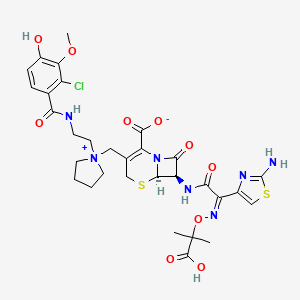
Podophyllinic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podophyllinic acid hydrazide is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Podophyllinic acid hydrazide can be synthesized through the reaction of podophyllinic acid with hydrazine. The reaction typically involves the use of organic solvents such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Podophyllinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Podophyllinic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The exact mechanism of action of podophyllinic acid hydrazide is not fully understood. it is believed to exert its effects by binding to and inhibiting topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Podophyllinic acid hydrazide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment.
This compound stands out due to its specific hydrazide functional group, which imparts unique chemical properties and biological activities .
Propriétés
Numéro CAS |
78178-41-3 |
|---|---|
Formule moléculaire |
C22H26N2O8 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |
InChI |
InChI=1S/C22H26N2O8/c1-28-16-4-10(5-17(29-2)21(16)30-3)18-11-6-14-15(32-9-31-14)7-12(11)20(26)13(8-25)19(18)22(27)24-23/h4-7,13,18-20,25-26H,8-9,23H2,1-3H3,(H,24,27)/t13-,18+,19-,20-/m0/s1 |
Clé InChI |
ZCEIRDQCMJGVDA-XVVDYKMHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


